molecular formula C22H24N4O4S B11147221 N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11147221
M. Wt: 440.5 g/mol
InChI Key: BMSBVUOBFOBHSL-UHFFFAOYSA-N
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Description

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features an indole nucleus, a piperazine ring, and a sulfonyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of Indole Derivative: The indole nucleus is often synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The acetylated indole is reacted with piperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}benzamide

Uniqueness

N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[4-(2-indol-1-ylacetyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-17(27)23-19-6-8-20(9-7-19)31(29,30)26-14-12-24(13-15-26)22(28)16-25-11-10-18-4-2-3-5-21(18)25/h2-11H,12-16H2,1H3,(H,23,27)

InChI Key

BMSBVUOBFOBHSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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